molecular formula C30H57BO3 B13352992 Menthyl borate CAS No. 635-20-1

Menthyl borate

Cat. No.: B13352992
CAS No.: 635-20-1
M. Wt: 476.6 g/mol
InChI Key: APDCUDTVQNGARJ-YABOVECJSA-N
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Description

Menthyl borate is an organic compound derived from menthol and boric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is typically a colorless liquid that is soluble in organic solvents and has a pleasant minty odor due to its menthol component.

Preparation Methods

Synthetic Routes and Reaction Conditions

Menthyl borate can be synthesized through the esterification of menthol with boric acid. The reaction typically involves heating menthol and boric acid in the presence of a dehydrating agent, such as toluene, to remove water formed during the reaction. The reaction can be represented as follows:

Menthol+Boric AcidMenthyl Borate+Water\text{Menthol} + \text{Boric Acid} \rightarrow \text{this compound} + \text{Water} Menthol+Boric Acid→Menthyl Borate+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Menthyl borate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed in the presence of water to yield menthol and boric acid.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of borate esters with different oxidation states.

    Substitution: this compound can participate in substitution reactions where the borate group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acidic solutions are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Menthol and boric acid.

    Oxidation: Borate esters with different oxidation states.

    Substitution: Various substituted borate compounds.

Scientific Research Applications

Menthyl borate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, coatings, and as an additive in lubricants.

Mechanism of Action

The mechanism by which menthyl borate exerts its effects is primarily through its interaction with biological membranes and proteins. The menthol component of the compound activates the cold-sensitive TRPM8 receptors in the skin, leading to a cooling sensation. Additionally, this compound can interact with various enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl borate
  • Triethyl borate
  • Triphenyl borate

Comparison

Menthyl borate is unique due to its menthol component, which imparts a cooling sensation and distinct odor. Unlike other borate esters, this compound has applications in both scientific research and consumer products due to its dual functionality as a borate ester and a menthol derivative.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique properties, including its cooling sensation and reactivity, make it a valuable reagent in scientific research and industrial processes. The compound’s ability to undergo various chemical reactions and its potential therapeutic properties further highlight its importance in modern chemistry and biology.

Properties

CAS No.

635-20-1

Molecular Formula

C30H57BO3

Molecular Weight

476.6 g/mol

IUPAC Name

tris[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate

InChI

InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1

InChI Key

APDCUDTVQNGARJ-YABOVECJSA-N

Isomeric SMILES

B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C

Canonical SMILES

B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C

Origin of Product

United States

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